tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate
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Overview
Description
tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-methoxyphenylpropan-2-yl. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours. The organic solvent is then evaporated, and the residue is recrystallized from hexane to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines.
Scientific Research Applications
tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
tert-Butyl (4-amino-3-methoxyphenyl)carbamate: A closely related compound with similar functional groups.
Uniqueness
tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-14(2,3)20-13(18)17-15(4,5)10-7-8-11(16)12(9-10)19-6/h7-9H,16H2,1-6H3,(H,17,18) |
InChI Key |
COISRKHYBHGLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
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